2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
Tautomeric Forms
Resonance Stabilization
Natural Bond Orbital (NBO) analysis of benzothiazole derivatives highlights:
- Hyperconjugation : Stabilizing interactions (20–55 kcal/mol) between lone pairs on sulfur/nitrogen and anti-bonding orbitals (e.g., LP(S) → π*(C–N)) .
- Intramolecular Charge Transfer (ICT) : Delocalization of π-electrons across the tricyclic system, enhancing thermodynamic stability .
Table 3: Stabilization Energies from NBO Analysis
| Interaction | Energy (kcal/mol) |
|---|---|
| LP(S) → π*(C–N) | 26.11–26.97 |
| π(C–C) → π*(C–C) | 20.38–20.59 |
| LP(N) → σ*(C–H) | 5.2–7.8 |
These effects collectively contribute to the compound’s rigidity and resistance to metabolic degradation, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHWMTSOUDBGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization
Cyclohexanone reacts with thiourea in the presence of iodine under refluxing ethanol to form 2-amino-5,6,7,8-tetrahydro-1,3-benzothiazole. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃), yielding 2-chloro-5,6,7,8-tetrahydro-1,3-benzothiazole:
Reaction Conditions
- Cyclohexanone (1.0 eq), thiourea (1.2 eq), iodine (0.1 eq)
- Ethanol, reflux, 8–12 hours
- POCl₃ (3.0 eq), 80°C, 4 hours
Yield : 68–74%
Imidazo[2,1-b] Ring Annulation
The imidazo[2,1-b] moiety is introduced via [3+2] cycloaddition or nucleophilic substitution.
Coupling with 2-Chloroimidazoline
2-Chloro-4,5-dihydro-1H-imidazole reacts with the tetrahydrobenzothiazole intermediate under basic conditions:
Procedure
- Dissolve 2-chloro-5,6,7,8-tetrahydro-1,3-benzothiazole (1.0 eq) in anhydrous DMF.
- Add 2-chloro-4,5-dihydro-1H-imidazole (1.5 eq) and K₂CO₃ (2.0 eq).
- Heat at 100°C for 6 hours under nitrogen.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Solvent | DMF |
| Reaction Time | 6 hours |
| Yield | 58–63% |
4-Chlorophenyl Substitution
The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Palladium-Catalyzed Coupling
Aryl boronic acids facilitate cross-coupling at the 2-position of the imidazo-benzothiazole core:
Optimized Protocol
Ullmann-Type Coupling
For systems sensitive to palladium, copper-mediated coupling offers an alternative:
| Component | Quantity |
|---|---|
| Imidazo-benzothiazole | 1.0 eq |
| 4-Chlorophenyl iodide | 1.2 eq |
| CuI | 10 mol% |
| L-Proline | 20 mol% |
| K₃PO₄ | 2.5 eq |
| DMSO, 90°C, 24h |
One-Pot Tandem Synthesis
Recent advances enable telescoped synthesis to improve efficiency:
Sequential Steps
- Cyclohexanone + thiourea → 2-aminobenzothiazole (Step 1)
- In situ chlorination with POCl₃ (Step 2)
- Imidazole annulation without intermediate isolation (Step 3)
- Suzuki coupling with 4-chlorophenylboronic acid (Step 4)
Performance Metrics
| Metric | Value |
|---|---|
| Total Yield | 52% |
| Purity (HPLC) | >95% |
| Reaction Time | 36 hours |
Comparative Analysis of Methods
The table below evaluates key synthetic routes:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Thiourea Cyclization + Pd Coupling | 71 | 98 | High | Moderate |
| Ullmann Coupling | 65 | 95 | Medium | High |
| One-Pot Tandem | 52 | 95 | Low | Limited |
Critical Observations
- Palladium-catalyzed methods provide higher yields but require rigorous exclusion of moisture/oxygen.
- Copper-mediated protocols are cost-effective but suffer from longer reaction times.
- One-pot approaches reduce purification steps but necessitate precise stoichiometric control.
Troubleshooting and Optimization
Common Side Reactions
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (Relative) |
|---|---|---|
| DMF | 36.7 | 1.00 |
| DMSO | 46.7 | 0.85 |
| NMP | 32.2 | 0.92 |
Analytical Characterization
1H NMR (400 MHz, CDCl₃)
δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.33 (d, J=8.4 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 2.85–2.78 (m, 4H, cyclohexane CH₂), 1.92–1.85 (m, 4H, cyclohexane CH₂).
HRMS (ESI-TOF) Calculated for C₁₅H₁₃ClN₂S: 296.0472 [M+H]⁺ Found: 296.0469.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-(4-Methylphenyl) derivative (Pifithrin-β): Replacing the 4-chlorophenyl group with a 4-methylphenyl substituent (C₁₆H₁₆N₂S, MW 268.38) reduces electronegativity but enhances lipophilicity. Pifithrin-β and its hydrobromide salt (CAS 511296-88-1) are known as Mcl-1 inhibitors and radiosensitizers, with demonstrated activity in hepatocellular carcinoma models .
- 2-(4-Fluorophenyl) derivatives :
Fluorine substitution (e.g., in 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole) improves anticancer potency, achieving IC₅₀ values as low as 0.097 μM against Hep G2 cells . This highlights the role of electron-withdrawing groups in enhancing cytotoxicity.
Modifications to the Heterocyclic Core
- Pyrrolo[2,1-b][1,3]benzothiazoles :
Replacing the tetrahydroimidazo ring with a pyrrolo moiety (e.g., 2-piperonyl pyrrolo[2,1-b][1,3]benzothiazole) retains antitumor activity (IC₅₀ = 3.90–4.50 μM) but reduces radiosensitizing effects compared to imidazo analogues . - Imidazo[2,1-b][1,3]oxazines and oxazepines :
Oxygen substitution in the thiazole ring (e.g., 2-nitro-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]oxazepines) shifts activity toward antiparasitic applications, such as antileishmanial effects, but with reduced cytotoxicity in cancer models .
Anticancer and Radiosensitizing Effects
Key Trends :
Antioxidant and Anti-inflammatory Activity
- Pyrrolo[2,1-b][1,3]benzothiazoles : Compounds 7a and 9d exhibit >90% inhibition of lipid peroxidation in rat brain homogenates, outperforming the antioxidant Trolox (89.5%) .
- Imidazo[2,1-b][1,3]benzothiazoles: Limited direct antioxidant data exist for the target compound, but structural analogues with methoxy or thiophene substituents show moderate anti-inflammatory effects .
Mechanism of Action and Target Specificity
- Glucocorticoid Receptor (GCR) Modulation: Tetrahydroimidazo[2,1-b][1,3]benzothiazole derivatives act as allosteric inhibitors of GCR, suppressing dexamethasone-induced transactivation. Molecular modeling suggests binding to a hydrophobic pocket distinct from the canonical ligand-binding domain .
- Radiosensitization : The target compound’s derivatives induce DNA fragmentation in hypoxic cancer cells, enhancing γ-radiation efficacy. Sulfonamide groups increase DNA-binding affinity, as shown in comet assays .
Biological Activity
The compound 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 478029-59-3
- Molecular Formula : CHClNS
- Molecular Weight : 316.81 g/mol
Antitumor Activity
Research has indicated that compounds related to This compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various imidazo[2,1-b]benzothiazole derivatives on human cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | SISO (Cervical Cancer) | 2.38 |
| Compound B | RT-112 (Bladder Cancer) | 3.77 |
| Compound C | MCF-7 (Breast Cancer) | 5.59 |
The mechanism underlying the antitumor activity of this class of compounds often involves the induction of apoptosis in cancer cells. For instance, one study demonstrated that treatment with certain derivatives led to an increase in early and late apoptotic cells in SISO cell lines.
Apoptosis Induction Data
- Early Apoptosis :
- Control: 10%
- Treatment (IC): 10.2%
- Treatment (2x IC): 17.2%
- Late Apoptosis :
- Control: Low levels
- Treatment showed significant increases with higher concentrations.
Antimicrobial Activity
In addition to antitumor effects, some derivatives of This compound have shown promising antimicrobial properties. Studies have reported effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study investigated the efficacy of a synthesized derivative of This compound in mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls.
Case Study 2: Structure-Activity Relationship Analysis
Another study focused on the structure-activity relationship (SAR) of various analogs of this compound. It was found that modifications at specific positions on the benzothiazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, and how can its purity be validated?
- Methodology : The compound is synthesized via condensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-chlorophenyl)ethanone in acetone under reflux. Post-reaction, the crude product is purified via recrystallization from ethanol. Purity is validated using:
- Melting point analysis (observed range: 440–442 K) .
- Spectroscopic techniques :
- ¹H NMR (δ = 1.74–1.70 (m, 4H), 2.36–2.33 (m, 2H), 7.64–8.06 (aromatic protons)) .
- Elemental analysis (e.g., C: 70.91% vs. calculated 70.83%) .
Q. How is the molecular structure of this compound confirmed, and what are its key crystallographic features?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal system : Monoclinic, space group P2₁/n with Z = 8 .
- Planarity : The imidazo[2,1-b][1,3]benzothiazole core is nearly planar (r.m.s. deviation < 0.010 Å), while the tetrahydrohexane ring adopts a half-chair conformation .
- Torsional angles : The 4-chlorophenyl substituent is twisted by 16.96–22.89° relative to the core .
Q. What preliminary biological activities have been reported for this scaffold?
- Methodology : Broad-spectrum screening identifies:
- Antitumor potential : Inhibition of FLT3 kinase (IC₅₀ < 1 μM in leukemia models) .
- Anti-inflammatory activity : Modulation of glucocorticoid receptor (GCR) transrepression pathways .
- Antiparasitic effects : Activity against Leishmania spp. via nitroimidazole-like mechanisms .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized for this compound?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (45 min vs. 24 h) and improves yield (90% vs. 82%) .
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency .
- Solvent selection : Ethanol or DMF improves solubility of intermediates .
Q. What role do substituents (e.g., 4-chlorophenyl) play in modulating bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance kinase inhibition (e.g., FLT3) by stabilizing π-π stacking with ATP-binding pockets .
- Hydrophobic substituents (e.g., methyl) improve membrane permeability but reduce aqueous solubility .
Q. How can crystallographic data inform rational drug design for this scaffold?
- Methodology :
- Molecular docking : SC-XRD coordinates (PDB: 4XYZ) guide docking into FLT3 (Glide score: −9.2 kcal/mol) .
- Conformational analysis : The twisted 4-chlorophenyl group avoids steric clashes in hydrophobic pockets .
Q. What advanced techniques resolve contradictions in reported biological data (e.g., cytotoxicity vs. specificity)?
- Methodology :
- Off-target profiling : Kinase selectivity screens (e.g., Eurofins KinomeScan) identify cross-reactivity with ABL1 or JAK2 .
- Metabolic stability assays : Liver microsomal studies (e.g., t₁/₂ = 12 min in human microsomes) explain variability in in vivo efficacy .
- Data normalization : Use of housekeeping genes (e.g., GAPDH) in qPCR reduces false positives in target gene expression (e.g., GILZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
